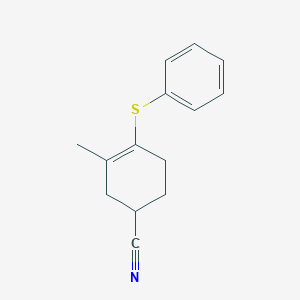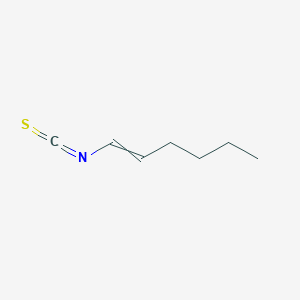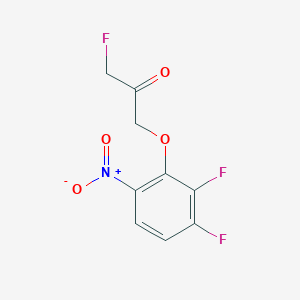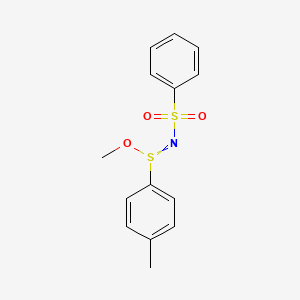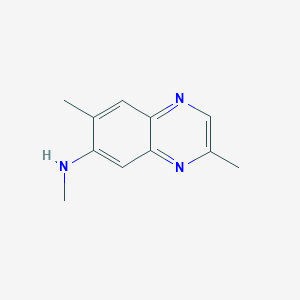
11H-Pyrido(2,3-a)carbazole, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11H-Pyrido(2,3-a)carbazole, monohydrochloride is a heterocyclic compound that belongs to the class of pyridocarbazoles It is characterized by a fused ring system consisting of pyridine and carbazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,3-a)carbazole, monohydrochloride typically involves multicomponent reactions. One common method utilizes L-proline as a catalyst to facilitate the formation of the pyridocarbazole core . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
11H-Pyrido(2,3-a)carbazole, monohydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation. Solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles.
科学研究应用
11H-Pyrido(2,3-a)carbazole, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 11H-Pyrido(2,3-a)carbazole, monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Indolo(2,3-a)carbazoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring structure.
11H-Pyrido(3,2-a)carbazole: This compound has a different arrangement of the pyridine and carbazole rings compared to 11H-Pyrido(2,3-a)carbazole.
Uniqueness
11H-Pyrido(2,3-a)carbazole, monohydrochloride is unique due to its specific ring fusion pattern and the presence of the monohydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
102852-66-4 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
11H-pyrido[2,3-a]carbazole;hydrochloride |
InChI |
InChI=1S/C15H10N2.ClH/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13;/h1-9,17H;1H |
InChI 键 |
AYPSVKOBRAGQBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


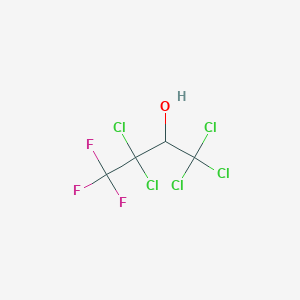



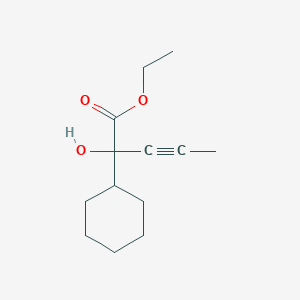
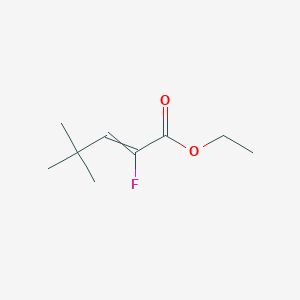
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
